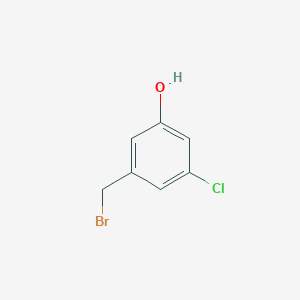
3-(Bromomethyl)-5-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-5-chlorophenol is an organic compound with the molecular formula C7H6BrClO It is a derivative of phenol, where the hydrogen atoms at the 3 and 5 positions are substituted with bromomethyl and chlorine groups, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chlorophenol typically involves the bromination of 5-chlorophenol. One common method includes the reaction of 5-chlorophenol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-5-chlorophenol undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols with various functional groups.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Reduction: Formation of 3-methyl-5-chlorophenol.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-5-chlorophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-5-chlorophenol depends on its chemical reactivity. The bromomethyl group is highly reactive towards nucleophiles, making it useful in forming covalent bonds with biological molecules. This reactivity can be exploited in medicinal chemistry to design drugs that target specific enzymes or receptors. The phenolic group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)phenol: Lacks the chlorine substituent, making it less reactive in certain chemical reactions.
5-Chloro-2-methylphenol: Has a methyl group instead of a bromomethyl group, affecting its reactivity and applications.
3-Bromo-5-chlorotoluene: Similar structure but lacks the phenolic hydroxyl group, altering its chemical properties.
Uniqueness
3-(Bromomethyl)-5-chlorophenol is unique due to the presence of both bromomethyl and chlorine substituents on the phenol ring. This combination of functional groups provides a unique reactivity profile, making it valuable in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H6BrClO |
|---|---|
Peso molecular |
221.48 g/mol |
Nombre IUPAC |
3-(bromomethyl)-5-chlorophenol |
InChI |
InChI=1S/C7H6BrClO/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,4H2 |
Clave InChI |
JGQVKHITCKVEFG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1O)Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
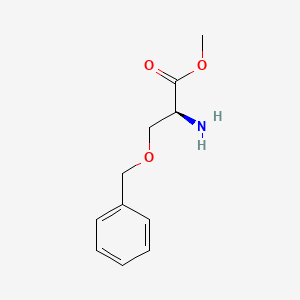
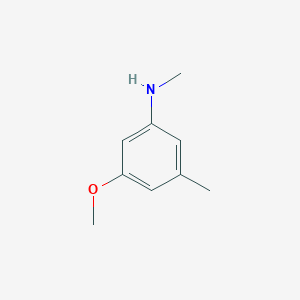
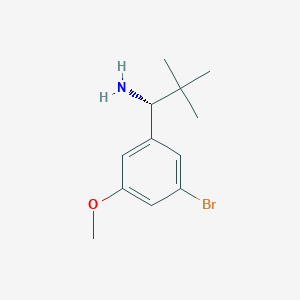
![1-(4'-(Methylthio)-[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B12842801.png)
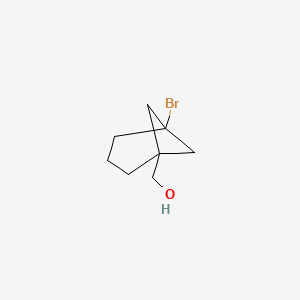

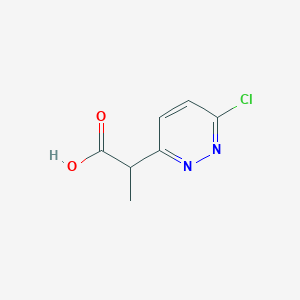
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
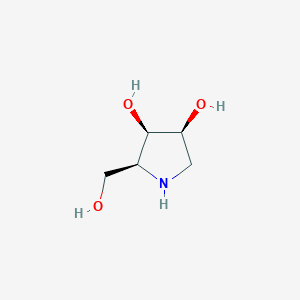
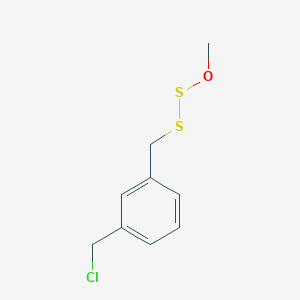
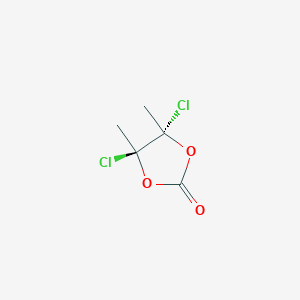
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
